molecular formula C17H23NO5 B2775586 Methyl 3-(1,3-benzodioxol-5-yl)-3-(hexanoylamino)propanoate CAS No. 866144-36-7

Methyl 3-(1,3-benzodioxol-5-yl)-3-(hexanoylamino)propanoate

Cat. No. B2775586
CAS RN: 866144-36-7
M. Wt: 321.373
InChI Key: RYVBDZFDPWLJIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(1,3-benzodioxol-5-yl)-3-(hexanoylamino)propanoate is an organic compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound is a derivative of MDMA, a psychoactive drug commonly known as ecstasy. However, the focus of

Scientific Research Applications

Chemical Synthesis and Characterization

Research into methyl 3-(1,3-benzodioxol-5-yl)-3-(hexanoylamino)propanoate, a compound synthesized from catechol, has primarily focused on its synthesis pathways, organic impurity profiling, and structural elucidation. For instance, Heather et al. (2017) aimed to ascertain synthetic pathways through the analysis of synthesized methylone, a related compound, detecting various organic impurities in the process using GC-MS and NMR spectroscopy. Their work contributes to understanding the chemical profiles of substances synthesized from catechol, including methyl 3-(1,3-benzodioxol-5-yl)-3-(hexanoylamino)propanoate, by identifying specific impurities that could serve as indicators of the synthetic routes used (Heather, Bortz, Shimmon, & McDonagh, 2017).

Applications in Material Science

In material science, the exploration of novel compounds for corrosion inhibition is a significant area of research. Hachama et al. (2016) synthesized a new benzoxazin derivative, showcasing its efficacy as a corrosion inhibitor for carbon steel in sulfuric acid solutions. This research indicates the potential application of similar compounds in protecting materials against corrosion, highlighting the broader utility of chemicals synthesized from catechol derivatives in industrial applications (Hachama, Khadraoui, Zouikri, Khodja, Khelifa, Echiker, & Hammouti, 2016).

Biological Activities

The investigation into the biological activities of compounds derived from catechol has led to findings on their cytotoxic effects. Kazunin et al. (2019) synthesized amides of substituted 3-(pteridin-6-yl)propanoic acids, showcasing their cytotoxic effects against human hepatocellular carcinoma cells. This research illustrates the potential of such compounds in medicinal chemistry, especially in developing new therapeutics for cancer treatment (Kazunin, Voskoboynik, Shatalova, Maloshtan, & Kovalenko, 2019).

properties

IUPAC Name

methyl 3-(1,3-benzodioxol-5-yl)-3-(hexanoylamino)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO5/c1-3-4-5-6-16(19)18-13(10-17(20)21-2)12-7-8-14-15(9-12)23-11-22-14/h7-9,13H,3-6,10-11H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYVBDZFDPWLJIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)NC(CC(=O)OC)C1=CC2=C(C=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>48.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818155
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Methyl 3-(1,3-benzodioxol-5-yl)-3-(hexanoylamino)propanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.